
2-Amino-7-fluoro-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-fluoro-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of an amino group at the second position and a fluorine atom at the seventh position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-1-naphthoic acid typically involves the introduction of the amino and fluoro groups onto the naphthalene ring. One common method involves the nitration of 7-fluoro-1-naphthoic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-7-fluoro-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthoic acids.
Aplicaciones Científicas De Investigación
2-Amino-7-fluoro-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-fluoro-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluoro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Amino-1-naphthoic acid
- 7-Fluoro-1-naphthoic acid
- 2-Amino-6-fluoro-1-naphthoic acid
Comparison: 2-Amino-7-fluoro-1-naphthoic acid is unique due to the specific positioning of the amino and fluoro groups, which can influence its chemical reactivity and biological activity. Compared to 2-Amino-1-naphthoic acid, the presence of the fluoro group in the seventh position can enhance its binding affinity to certain molecular targets. Similarly, the combination of both amino and fluoro groups distinguishes it from 7-Fluoro-1-naphthoic acid and 2-Amino-6-fluoro-1-naphthoic acid, providing unique properties and applications.
Propiedades
Fórmula molecular |
C11H8FNO2 |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2-amino-7-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c12-7-3-1-6-2-4-9(13)10(11(14)15)8(6)5-7/h1-5H,13H2,(H,14,15) |
Clave InChI |
ZOEWQODEUXHHRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
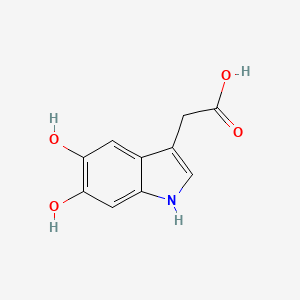
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)

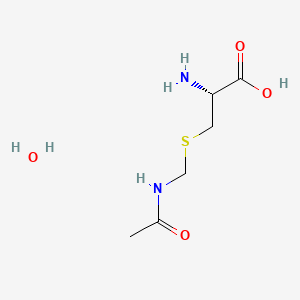
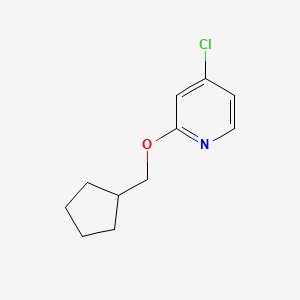

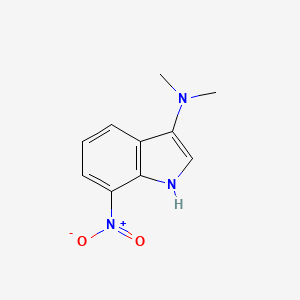
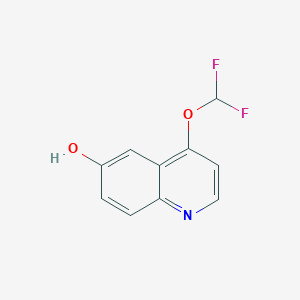

![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)
